Product packaging for 3-Amino-1-ethyl-3-methylurea(Cat. No.:CAS No. 75614-04-9)

3-Amino-1-ethyl-3-methylurea

Cat. No.: B2846104
CAS No.: 75614-04-9
M. Wt: 117.152
InChI Key: VIZDBCLFWNSSTA-UHFFFAOYSA-N
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Description

Significance of Substituted Urea (B33335) Motifs in Contemporary Organic Synthesis Research

Substituted urea motifs are fundamental building blocks in the field of organic chemistry, recognized for their prevalence in a wide array of biologically active molecules, pharmaceuticals, and materials. noaa.gov The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a unique hydrogen bond donor and acceptor, enabling it to form stable and specific interactions with biological targets such as enzymes and receptors. This capacity is a cornerstone of its utility in drug design.

Unsymmetrical ureas, in which the nitrogen atoms bear different substituents, are of particular interest due to their diverse structural and functional properties. noaa.gov These structures are integral to the development of enzyme inhibitors, antiviral agents, and receptor modulators. noaa.gov Consequently, the synthesis of novel substituted ureas remains a significant focus of contemporary research, driven by the continuous search for compounds with enhanced biological activities and functionalities. noaa.gov

Theoretical Frameworks in the Study of Aminourea Compounds

The study of aminourea compounds, a subclass of ureas containing a hydrazine-like N-N bond, often employs theoretical and computational methods to understand their structure and reactivity. Density Functional Theory (DFT) is a common tool used to predict molecular geometries, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule. researchgate.net

These theoretical studies provide insights into the conformational preferences of urea derivatives. For instance, substitution on the nitrogen atoms significantly influences whether the molecule adopts a cis or trans conformation around the C-N bonds, which in turn affects its biological activity. Computational models also help in elucidating reaction mechanisms, such as the deprotonation and bond-forming steps in reactions where urea derivatives act as catalysts or substrates. enaminestore.com

Research Landscape of 3-Amino-1-ethyl-3-methylurea within Academic Chemical Science

A thorough review of the current academic and scientific literature indicates that this compound (CAS Number: 75614-04-9) is a compound that is commercially available as a building block for chemical synthesis but has not been the subject of extensive, publicly available research. enaminestore.comchemscene.com While it is listed in chemical supplier catalogs, detailed studies on its synthesis, reactivity, and applications are scarce. enaminestore.comchemscene.com Therefore, much of the understanding of this compound is inferred from the well-documented chemistry of related aminourea and substituted urea compounds. Its primary role appears to be that of a research chemical, potentially used in the synthesis of more complex molecules.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 75614-04-9 enaminestore.comchemscene.com
Molecular Formula C₄H₁₁N₃O chemscene.com
Molecular Weight 117.15 g/mol chemscene.com
Canonical SMILES CCNC(=O)N(C)N enaminestore.com
Physical State Not reportedN/A
Melting Point Not reportedN/A
Boiling Point Not reported arctomsci.com
Density Not reportedN/A
Topological Polar Surface Area (TPSA) 58.36 Ų chemscene.com
LogP -0.4786 chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 1 chemscene.com

Synthesis and Derivatization

Synthetic Routes to this compound

Specific, documented laboratory procedures for the synthesis of this compound are not widely published. However, its structure suggests that it could be assembled through established methods for creating unsymmetrical ureas. One plausible approach involves the reaction of a corresponding hydrazine (B178648) derivative with an isocyanate. For instance, the reaction of 1-ethyl-1-methylhydrazine (B3190904) with a suitable carbamoylating agent could yield the target compound.

Alternatively, methods avoiding hazardous isocyanates have been developed. One such method involves the use of N-alkyl carbamoylimidazoles as stable, solid equivalents. acs.org For example, N-ethylcarbamoylimidazole could potentially react with 1,1-dimethylhydrazine (B165182) to form the desired product. Another general and environmentally friendly approach is the reaction of amines with potassium isocyanate in water, although the reactivity of a substituted hydrazine in this system would need to be evaluated. biosynth.com

Derivatization of this compound

The primary amino group (-NH₂) of this compound is the most likely site for derivatization. This group can undergo a variety of reactions common to primary amines.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acylurea derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones would form the corresponding hydrazones (a type of Schiff base). This is a common reaction for aminoureas and semicarbazides, often resulting in crystalline products that are useful for the purification and characterization of carbonyl compounds.

Alkylation: The primary amino group could be further alkylated, although controlling the degree of alkylation might be challenging.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by its functional groups: the urea moiety, the N-amino group, and the N-ethyl and N-methyl substituents.

Reactivity Profile

The N-amino group confers nucleophilic character to the molecule. This primary amine is expected to be a key reactive site, participating in nucleophilic addition and substitution reactions. cymitquimica.com The urea portion of the molecule can engage in hydrogen bonding, which can influence its solubility and its interactions with other molecules, including catalysts or substrates in a reaction mixture. smolecule.com

The stability of the molecule can be compromised under certain conditions. For instance, the imine bond in its Schiff base derivatives may be susceptible to hydrolysis under strongly acidic or basic conditions. vulcanchem.com The N-N bond in the hydrazine moiety could also be a site of reactivity, potentially undergoing cleavage under reductive or oxidative conditions.

Reaction Mechanisms

In reactions where this compound acts as a nucleophile, the mechanism typically involves the attack of the lone pair of electrons on the terminal nitrogen of the amino group onto an electrophilic center. For example, in the formation of a semicarbazone with a ketone or aldehyde, the reaction is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond. The urea portion of the molecule can also participate in reaction mechanisms, sometimes acting as a directing group or a ligand in metal-catalyzed processes.

Applications in Chemical Science

While specific applications for this compound are not documented, the properties of aminourea compounds suggest several potential areas of use.

Role in Materials Science

Urea and its derivatives are known to be effective building blocks for creating advanced materials due to their ability to form extensive hydrogen-bonding networks. vulcanchem.com These networks can direct the self-assembly of molecules into well-ordered supramolecular structures. Substituted ureas have been used as design motifs in the synthesis of one-dimensional nanostructures. chemscene.com

The functional groups on this compound could potentially be exploited to create novel polymers or metal-organic frameworks (MOFs). vulcanchem.com The primary amino group provides a handle for incorporation into a polymer backbone or for coordination to metal centers in MOFs. vulcanchem.com

Utility as a Reagent in Organic Synthesis

Aminourea compounds, such as semicarbazide (B1199961) hydrochloride, are versatile reagents in organic synthesis. myskinrecipes.com They are widely used for the preparation of various nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which are important scaffolds in medicinal and agricultural chemistry. myskinrecipes.com By analogy, this compound could serve as a precursor for the synthesis of more complex, substituted heterocycles. Its use as a building block in multicomponent reactions, which efficiently generate molecular complexity in a single step, is another plausible application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3O B2846104 3-Amino-1-ethyl-3-methylurea CAS No. 75614-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-ethyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-3-6-4(8)7(2)5/h3,5H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZDBCLFWNSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 1 Ethyl 3 Methylurea and Analogs

Mechanistic Studies of 3-Amino-1-ethyl-3-methylurea Formation Pathways

The formation of the aminourea scaffold, central to this compound, can be approached through several mechanistic pathways. Understanding these routes is crucial for optimizing reaction conditions and achieving desired products.

Routes via Amine and Isocyanate Condensation Systems

The most conventional and widely utilized method for constructing urea (B33335) linkages is the condensation reaction between an amine and an isocyanate. acs.orgwikipedia.org This reaction is typically highly efficient and proceeds via a nucleophilic addition mechanism. In the context of this compound, the synthesis would likely involve the reaction of ethyl isocyanate with 1,1-dimethylhydrazine (B165182).

The mechanism initiates with the nucleophilic attack of the more accessible nitrogen atom of the hydrazine (B178648) derivative onto the electrophilic carbonyl carbon of the isocyanate. researchgate.net This forms a transient zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the final stable urea product. The reactivity of the amine is a key factor, with primary amines generally reacting more readily than secondary amines. researchgate.net Given the two nitrogen atoms in 1,1-dimethylhydrazine, regioselectivity can be a consideration, although the terminal, less sterically hindered nitrogen is the expected site of attack.

Key features of this pathway include:

High Yields: The reaction is often quantitative or near-quantitative.

Mild Conditions: The condensation typically proceeds at room temperature without the need for a catalyst. acs.org

Broad Applicability: A vast array of commercially available isocyanates and amines allows for the synthesis of a large library of urea derivatives. acs.org

The primary limitation can be the availability and handling of isocyanates, which are often toxic and moisture-sensitive. wikipedia.org

Hydrazine-Based Methodologies for Aminourea Construction

Hydrazine and its derivatives are fundamental building blocks for compounds containing N-N bonds, such as aminoureas. researchgate.net These methodologies are central to synthesizing the core structure of this compound. Synthetic strategies often involve the electrophilic amination of amines or the use of hydrazine as a nucleophile in reactions with carbonyl sources. organic-chemistry.org

One approach involves the reaction of a carbamate (B1207046) with hydrazine. For instance, an ethyl carbamate derivative can react with 1,1-dimethylhydrazine under thermal conditions to yield the target aminourea. Another strategy is the reductive N-N bond cleavage of a precursor molecule. rsc.org More advanced, diversity-oriented syntheses can generate amino isocyanates in situ, which then react with hydrazine derivatives to form complex structures, including azapeptides and other nitrogen-rich heterocycles. nih.gov

Electrochemical strategies have also been explored for the synthesis of hydrazine itself, which can then be used as a starting material. These methods focus on the oxidative coupling of ammonia (B1221849) surrogates, providing a potentially more sustainable route to this key reagent. nih.gov

Chemo- and Regioselective Synthesis Strategies for this compound

Achieving selectivity is a paramount challenge in the synthesis of complex molecules with multiple functional groups. For substituted ureas, controlling which nitrogen atom reacts (regioselectivity) and ensuring that other functional groups remain untouched (chemoselectivity) is critical.

Exploration of Transition-Metal-Free Synthetic Protocols

While transition metals are powerful catalysts for many organic transformations, there is a growing interest in developing metal-free protocols to avoid issues of cost, toxicity, and product contamination. mdpi.comgoogle.com For urea synthesis, several metal-free approaches have been established.

One prominent method involves the use of hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines. mdpi.com This approach avoids the need for metal catalysts and often proceeds under mild conditions with broad substrate scope. Another strategy is the direct use of CO₂ as a C1 building block. In the presence of a base like DBU, amines can react with CO₂ to form a carbamic acid intermediate, which is then dehydrated to an isocyanate in situ. researchgate.net This isocyanate can be trapped by another amine to form an unsymmetrical urea.

The insertion of isocyanides into N-H bonds, promoted by an iodine–DMSO system, offers a direct, metal-free route to ureas, bypassing the need for toxic isocyanate precursors. rsc.org This method has demonstrated excellent chemoselectivity, for example, by reacting preferentially with aliphatic amines over aromatic amines. rsc.org

MethodReagentsKey FeaturesReference
Hypervalent IodineAmide, Amine, PhI(OAc)₂Mild conditions, broad scope mdpi.com
CO₂ ActivationAmine, CO₂, Dehydrating AgentUses sustainable C1 source researchgate.net
Isocyanide InsertionAmine, Isocyanide, I₂-DMSOAvoids isocyanate precursors, chemoselective rsc.org
Direct TransamidationUrea, AmineCatalyst-free, often requires heat rsc.org

Application of Microwave Irradiation in Synthetic Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. thieme-connect.com The synthesis of ureas is particularly amenable to this technology.

For example, the classical reaction of an amine with potassium cyanate (B1221674) in water to form a monosubstituted urea often requires long reaction times (6-24 hours) at elevated temperatures. thieme-connect.com Under microwave irradiation, these reactions can often be completed in a matter of minutes with high yields. thieme-connect.comresearchgate.net This rapid and efficient heating allows for high-throughput synthesis and optimization of reaction conditions. One-pot, two-step procedures, such as the conversion of an alkyl halide to an azide (B81097) followed by a Staudinger–aza-Wittig reaction with CO₂ and an amine, can be significantly streamlined using microwave heating to afford the final urea product in high purity. beilstein-journals.org

ReactionConventional HeatingMicrowave IrradiationReference
Amine + KOCN6-24 h @ 60 °C5-15 min @ 80-100 °C thieme-connect.combeilstein-journals.org
Alkyl Halide to UreaSeveral hours to days3-4 hours beilstein-journals.org

Divergent Synthesis Approaches for this compound Derivatives

Divergent synthesis is a powerful strategy for generating chemical diversity from a common starting material or intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For this compound, a divergent approach would allow for the rapid creation of a library of analogs with varied substituents.

A typical divergent strategy might begin with a core structure that can be modified in the final steps of the synthesis. For example, a precursor containing a protected amino group could be used. The urea functionality could be constructed first, followed by deprotection and subsequent reaction of the newly freed amino group with a variety of electrophiles to install different substituents.

Alternatively, a divergent approach could start from a versatile building block like isatin. Through a hypervalent iodine-induced C-C bond cleavage, isatins can be transformed into 2-cyanoaryl urea derivatives, demonstrating a powerful method for creating structural diversity under mild conditions. acs.orgacs.org Similarly, a protected hydrazine could be used as a scaffold. After forming the urea linkage with ethyl isocyanate, the protecting group on the hydrazine could be removed, and the resulting free amine could be reacted with various aldehydes, acyl chlorides, or other reagents to generate a diverse set of derivatives. An efficient, diversity-oriented synthesis of 5-sulfone-substituted uracils has been established, showcasing how a core structure can be elaborated to produce a range of derivatives with high yields. nih.gov

Design and Preparation of Precursors for this compound Synthesissigmaaldrich.com

The synthesis of this compound and its structural analogs is fundamentally dependent on the strategic design and efficient preparation of key chemical precursors. The molecular architecture of these substituted ureas necessitates a convergent synthetic approach, which typically involves the coupling of two primary building blocks: an unsymmetrical 1,1-disubstituted hydrazine and an isocyanate or a related synthon. The careful selection and synthesis of these precursors are critical for achieving high yields and purity in the final products. This section details the advanced synthetic methodologies for preparing these essential intermediates.

Synthesis of 1,1-Disubstituted Hydrazine Precursors

The core of the this compound structure is derived from a hydrazine moiety substituted with both an ethyl and a methyl group on the same nitrogen atom. Therefore, 1-ethyl-1-methylhydrazine (B3190904) is the principal precursor. The synthesis of such unsymmetrical 1,1-disubstituted hydrazines can be approached through several established routes, including direct alkylation of hydrazine or the reduction of N-nitrosoamines.

One effective method for preparing 1-ethyl-1-methylhydrazine begins with ethylamine (B1201723). tandfonline.com This procedure involves the formation of N-benzylideneethylamine through reaction with benzaldehyde, followed by methylation using dimethyl sulfate (B86663). tandfonline.com The resulting intermediate is then nitrosated and subsequently reduced to yield the target 1-ethyl-1-methylhydrazine. tandfonline.com This multi-step process allows for controlled introduction of the alkyl groups, minimizing the formation of symmetrically substituted byproducts. tandfonline.com An alternative route involves the reduction of methylvinylnitrosamine (B1199307) using a reducing agent like sodium hydrosulfite.

Modern approaches also focus on the direct reductive alkylation of hydrazine derivatives, which can be optimized for efficiency and yield in one-pot procedures. organic-chemistry.org For instance, the alkylation of hydrazine derivatives can be performed under controlled temperatures (60–80°C) using anhydrous solvents to ensure high purity of the final product.

Table 1: Synthetic Routes for 1-Ethyl-1-methylhydrazine
Starting MaterialKey ReagentsDescriptionYieldReference
Ethylamine1. Benzaldehyde 2. Dimethyl sulfate 3. Sodium nitrite (B80452) 4. Zinc/Acetic AcidA multi-step synthesis proceeding through N-benzylideneethylamine, which is methylated, nitrosated, and finally reduced to the target hydrazine.54% (from benzylideneethylamine) tandfonline.com
MethylvinylnitrosamineSodium hydrosulfiteA direct reduction of the corresponding nitrosamine (B1359907) to form the hydrazine derivative.Not specified
Hydrazine DerivativesAlkylating agents (e.g., ethyl bromide)Direct alkylation under controlled conditions, followed by purification via fractional distillation or column chromatography.>95% purity achievable

Synthesis of Isocyanate Precursors

The second essential component for the synthesis of the urea backbone is an isocyanate. For producing analogs of the title compound, various isocyanates are required. Ethyl isocyanate serves as a representative example for discussing synthetic methodologies. The traditional method for synthesizing isocyanates involves the use of phosgene (B1210022). nih.gov However, due to the high toxicity of phosgene, significant research has been directed towards safer and more manageable alternatives.

A widely used phosgene substitute is triphosgene (B27547), also known as bis(trichloromethyl)carbonate (BTC). nih.gov Triphosgene is a stable, crystalline solid that can be handled more safely than gaseous phosgene. nih.gov In a typical procedure, an amine, such as ethylamine, is treated with triphosgene in the presence of a base like triethylamine (B128534) to generate the corresponding ethyl isocyanate. nih.govchemicalbook.com Another approach detailed in patent literature describes a one-step synthesis of ethyl isocyanate from ethylamine hydrochloride and trichloromethyl carbonate in a xylene solvent, which avoids the direct handling of phosgene gas. google.com

More recent and innovative methods include the oxidation of isonitriles. nih.gov This method is advantageous as it proceeds under mild conditions, utilizes inexpensive and readily available reagents like dimethyl sulfoxide (B87167) (DMSO) as the oxidant, and produces byproducts that are easily removed. nih.gov

Table 2: Selected Synthetic Methodologies for Ethyl Isocyanate
Starting MaterialKey ReagentsDescriptionYieldReference
EthylamineTriphosgene, TriethylamineReaction of the primary amine with a safer phosgene equivalent (triphosgene) in a suitable solvent like dichloromethane.Good to Excellent chemicalbook.com
Ethylamine HydrochlorideTrichloromethyl carbonate, XyleneA one-step synthesis that avoids the need for isolating intermediates, making it suitable for larger-scale production.Not specified google.com
Ethyl IsocyanideDimethyl sulfoxide (DMSO), Trifluoroacetic anhydride (B1165640) (catalyst)A modern, efficient oxidation of an isonitrile to the corresponding isocyanate at low temperatures.96-97% nih.gov
Ethyl IodideSilver CyanideA classical method involving the reaction of an alkyl halide with a metal cyanide to form an isocyanide, which can then be converted to the isocyanate.47-55% (for ethyl isocyanide) orgsyn.org

Reaction Dynamics and Mechanistic Aspects of 3 Amino 1 Ethyl 3 Methylurea

Elucidation of Urea (B33335) Bond Formation and Transformation Mechanisms

The formation of the urea bond is a cornerstone of synthetic organic chemistry. nih.gov Generally, ureas are synthesized through the reaction of an isocyanate with an amine. commonorganicchemistry.com For an unsymmetrically substituted urea like 3-Amino-1-ethyl-3-methylurea, a common synthetic route would involve the reaction of an appropriate isocyanate with a corresponding amine. commonorganicchemistry.com

The transformation of the urea bond can proceed through several mechanistic pathways. One key process is the reversible decomposition, or "dearrangement," of ureas into their constituent isocyanate and amine precursors, particularly at elevated temperatures. pnas.org This equilibrium is influenced by the nature of the substituents on the urea nitrogens. The presence of both alkyl and amino substituents on the nitrogens of this compound would influence the stability and reactivity of the urea bond.

Mechanistic studies on urea derivatives often employ computational and experimental techniques to probe the transition states and intermediates involved in their formation and subsequent reactions. acs.org For instance, the formation of substituted ureas can involve complex rearrangements and the generation of reactive intermediates. researchgate.net

Investigations into the Reactivity Profiles of this compound

The reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers.

The compound features three nitrogen atoms, each with varying degrees of nucleophilicity. The terminal primary amino group (-NH2) is expected to be the most nucleophilic center, readily participating in reactions with a variety of electrophiles. The urea nitrogens also possess lone pairs of electrons, but their nucleophilicity is generally attenuated due to resonance with the adjacent carbonyl group. The N-1 nitrogen, bonded to the ethyl group, and the N-3 nitrogen, bonded to the methyl and amino groups, will exhibit different reactivity profiles.

The nucleophilicity of the amine and urea nitrogens can be exploited in various synthetic transformations. For instance, the primary amine can undergo alkylation, acylation, and condensation reactions. The urea nitrogens can also participate in reactions, although typically under more forcing conditions.

The primary electrophilic site in this compound is the carbonyl carbon of the urea group. This carbon is susceptible to attack by strong nucleophiles, which can lead to the cleavage of the urea bond. The reactivity of this electrophilic site is modulated by the electronic effects of the substituents on the urea nitrogens.

Nucleophilic Reactivity at Amine and Urea Nitrogen Centers

Intramolecular Cyclization and Rearrangement Processes Involving Aminourea Structures

Aminourea structures, such as this compound, possess the potential to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These processes are often driven by the proximity of the nucleophilic amino group to the electrophilic carbonyl carbon or other reactive sites within the molecule.

For example, under appropriate conditions, the terminal amino group could potentially attack the carbonyl carbon, leading to the formation of a cyclic urea derivative. The feasibility of such a cyclization would depend on the chain length and flexibility of the molecule. The study of related systems shows that intramolecular cyclizations are key steps in the synthesis of various nitrogen-containing heterocycles. researchgate.netrsc.org

Rearrangement processes are also known to occur in urea derivatives. pnas.org These can be thermally or catalytically induced and may involve the migration of substituents between the nitrogen and oxygen atoms of the urea moiety.

Catalytic Systems and Their Influence on this compound Reaction Selectivity

The reactions of aminoureas can be significantly influenced by the presence of catalysts. Both acid and base catalysis can play a role in modulating the reactivity and selectivity of various transformations. For instance, bifunctional catalysts, which possess both acidic and basic sites, have been shown to be effective in promoting reactions involving urea and thiourea (B124793) derivatives. chim.itmdpi.com

In the context of this compound, a catalyst could be employed to selectively activate either the nucleophilic or electrophilic centers of the molecule. For example, a Lewis acid could coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Conversely, a Brønsted base could deprotonate one of the N-H protons, increasing the nucleophilicity of the corresponding nitrogen. The use of chiral catalysts can also enable enantioselective transformations. nih.govacs.org

The table below illustrates the types of catalytic systems that could potentially influence the reaction selectivity of aminoureas.

Catalyst TypePotential Effect on Aminourea Reactivity
Brønsted AcidProtonation of carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. Protonation of the amino group, decreasing its nucleophilicity.
Brønsted BaseDeprotonation of N-H protons, increasing nucleophilicity.
Lewis AcidCoordination to carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon.
Bifunctional CatalystSimultaneous activation of both nucleophilic and electrophilic partners in a reaction. chim.itmdpi.com
Transition Metal CatalystCan facilitate a variety of transformations, including cross-coupling and carbonylation reactions. rsc.org

Solvent Effects on the Reaction Kinetics and Equilibrium of this compound

The choice of solvent can have a profound impact on the kinetics and equilibrium of reactions involving ureas. rsc.org Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. For reactions involving polar or charged species, polar solvents are generally preferred.

In the case of this compound, the solvent can affect the hydrogen bonding network within the molecule and between the molecule and the solvent. rsc.org This can, in turn, influence the conformation of the molecule and its reactivity. For example, in proton transfer reactions, the solvent can play a direct role by facilitating the movement of protons. arxiv.org

The effect of the solvent on the equilibrium of a reaction is related to the relative solvation of the reactants and products. A solvent that preferentially solvates the products will shift the equilibrium towards the product side. The table below summarizes the potential effects of different solvent types on reactions of aminoureas.

Solvent TypePotential Effects
Protic Solvents (e.g., water, alcohols)Can act as hydrogen bond donors and acceptors, potentially solvating both the N-H and C=O groups. Can participate in proton transfer steps. arxiv.orgmdpi.comresearchgate.net
Aprotic Polar Solvents (e.g., DMSO, DMF)Can solvate polar species through dipole-dipole interactions. Can influence the rates of reactions involving charged intermediates. rsc.org
Aprotic Nonpolar Solvents (e.g., toluene, hexane)Generally, less effective at solvating polar molecules. Reactions may be slower in these solvents unless the reactants themselves are nonpolar.

Theoretical and Computational Chemistry of 3 Amino 1 Ethyl 3 Methylurea

Quantum Chemical Investigations of Molecular Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of 3-Amino-1-ethyl-3-methylurea. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com These calculations solve the Schrödinger equation in an approximate manner by focusing on the electron density, offering a balance between accuracy and computational cost. acs.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Urea (B33335) Derivative ((E)-1-(4-methylbenzylidene)urea).

ParameterBondCalculated Value (Å)
Bond LengthC=O1.2182
Bond LengthC-N (amide)1.35-1.40
Bond LengthC-C (aromatic)~1.40
Bond LengthC-H (aromatic)~1.08

Note: Data is for (E)-1-(4-methylbenzylidene)urea as a representative example and was calculated using the B3LYP/6-31G(d,p) level of theory. primescholars.com The values for this compound would differ based on its specific substitution pattern.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Urea Derivatives

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For urea derivatives, the distribution and energies of these orbitals are significantly influenced by the nature of the substituent groups. mdpi.comespublisher.com In this compound, the presence of the amino, ethyl, and methyl groups will modulate the electronic properties of the urea backbone. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Thiophene Urea Derivative.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4b (a specific 5-Aryl Thiophene derivative)-6.21-1.614.60
4f (a specific 5-Aryl Thiophene derivative)-5.89-1.903.99

Note: Data is for representative 5-Aryl Thiophene derivatives bearing sulphonylacetamide moieties and was calculated at the B3LYP/6-31G(d,p) level of theory. mdpi.com The HOMO-LUMO gap for this compound would be specific to its structure.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. For this compound, MD simulations can be particularly useful for understanding its behavior in solution.

Computational Modeling of Reaction Pathways and Transition States for this compound Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states and calculating the energy barriers associated with different reaction pathways. smu.edu For this compound, this could involve modeling its synthesis or its participation in subsequent reactions.

For instance, the formation of the urea linkage could be computationally modeled to understand the energetics of the reaction between an appropriate amine and an isocyanate precursor. DFT calculations can be used to locate the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy and thus the rate of the reaction. Studies on the reactions of other aminourea derivatives, such as in catalyzed iodolactonization, have utilized computational methods to propose and support reaction mechanisms, including the identification of key intermediates and transition states. nih.govscispace.com Such computational approaches could be applied to understand the reactivity of the amino group and the urea moiety in this compound in various chemical transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Aminourea Scaffolds

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For aminourea scaffolds, QSRR models can be developed to predict the reactivity of new derivatives based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By performing a statistical analysis, such as multiple linear regression or more advanced machine learning methods, a predictive model can be built. core.ac.uknih.gov For example, a QSRR study on a series of aminourea derivatives could correlate their reactivity in a specific reaction with descriptors calculated using DFT. sciensage.info This would allow for the in silico screening of virtual libraries of aminourea compounds to identify candidates with desired reactivity profiles, thereby guiding synthetic efforts. While no specific QSRR studies on this compound were found, the methodology is broadly applicable to this class of compounds. chemrxiv.org

Application of 3 Amino 1 Ethyl 3 Methylurea As a Chemical Building Block in Research Synthesis

Utilization of 3-Amino-1-ethyl-3-methylurea in the Construction of Complex Organic Molecules

The distinct functionalities within this compound allow it to serve as a foundational component in the synthesis of elaborate organic structures. The urea (B33335) core offers specific hydrogen-bonding capabilities and a degree of conformational rigidity, while the terminal amino group acts as a potent nucleophile and a handle for introducing further diversity.

The structure of this compound is well-suited for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds. The urea portion of the molecule can participate in cyclocondensation reactions, for example, with dicarbonyl compounds to form six-membered rings. A related reaction involves the synthesis of 6-Amino-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione from 1-ethyl-3-methylurea (B1594511) and cyanoacetic acid, demonstrating the potential of the urea moiety to form pyrimidine-based structures. d-nb.info

Furthermore, the N-amino group, which is essentially a substituted hydrazine (B178648), is a key functional group for building nitrogen-containing heterocycles. This group can react with various electrophiles to construct rings such as triazoles and pyrazoles. researchgate.netscielo.br For instance, reactions with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reactions with isothiocyanates followed by cyclization can produce fused 3-amino-1,2,4-triazole systems. researchgate.net The reactivity of such amino groups is a cornerstone of synthetic strategies aimed at producing polyfunctionalized heterocyclic compounds. scielo.br

Target HeterocyclePotential Co-reactantReaction Type
PyrimidinedioneMalonic acid derivativeCyclocondensation
Pyrazole1,3-DiketoneCyclocondensation
1,2,4-TriazoleIsothiocyanateAddition-Cyclization
Triazinoneα-Keto acidCondensation

A chemical scaffold is a core molecular structure to which various functional groups can be attached. Due to its defined geometry and hydrogen-bonding capacity, the adamantane (B196018) cage is often used as a rigid scaffold in medicinal and materials chemistry. researchgate.net Similarly, urea derivatives are widely recognized for their structural versatility and hydrogen-bonding capabilities, making them excellent candidates for scaffolds in drug discovery and material science.

This compound can serve as a non-symmetrical scaffold. The ethyl and methyl groups on the urea nitrogens provide a specific steric and electronic environment, while the primary amino group offers a reactive site for appending other molecular fragments through standard reactions like amide bond formation or reductive amination. This allows for the systematic exploration of the chemical space around the central urea core, creating derivatives with tailored properties.

Synthesis of Novel Heterocyclic Frameworks

Combinatorial Chemistry Approaches for Generating Diverse Compound Libraries from this compound

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. units.ittcichemicals.com Such libraries are invaluable in drug discovery for identifying new lead compounds. Building blocks with multiple points of diversification are highly sought after for these approaches.

This compound is an ideal substrate for combinatorial synthesis, as it is available as a building block for the creation of compound libraries. enaminestore.com The primary amino group can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes to introduce a wide range of substituents. This strategy allows for the parallel synthesis of thousands of unique compounds from a single core structure, significantly accelerating the discovery process. researchgate.net The use of urea derivatives as linkers or core structures is a common strategy in the generation of compound libraries for screening. nih.gov

ScaffoldR1 Group (via Acylation/Sulfonylation)Resulting Library
This compound Aryl Carboxylic AcidsAryl Amide Derivatives
Aliphatic Carboxylic AcidsAliphatic Amide Derivatives
Heterocyclic Carboxylic AcidsHeterocyclic Amide Derivatives
Aryl Sulfonyl ChloridesAryl Sulfonamide Derivatives

Advanced Analytical Method Development for Monitoring this compound Transformations and Derivatives

The synthesis of new molecules requires robust analytical methods to monitor reaction progress, confirm the identity of products, and assess their purity. For transformations involving this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for this purpose. tandfonline.com Coupled with an ultraviolet (UV) detector, HPLC can effectively separate the starting material from products and byproducts, allowing for real-time monitoring of the reaction. science.gov For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information for each separated component, which is crucial for identifying intermediates and final products. researchgate.netnih.gov The development of an LC-MS method would involve optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., water/acetonitrile gradient), and mass spectrometer settings to achieve the best separation and detection of the target analytes.

Spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the synthesized derivatives, confirming the connectivity of atoms and the success of the transformation. acs.orgasianpubs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the presence of key functional groups. For example, the formation of an amide bond during a derivatization reaction can be confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition and confirm its identity. nih.gov

Analytical TechniqueApplicationInformation Gained
HPLC-UVReaction monitoring, Purity assessmentRetention time, Relative quantification of components
LC-MSProduct identification, Impurity profilingMolecular weight of components
NMR (¹H, ¹³C)Structural elucidationChemical structure, Connectivity of atoms
FT-IRFunctional group analysisPresence/absence of key functional groups (e.g., C=O, N-H)
HRMSFormula confirmationExact molecular weight, Elemental composition

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-ethyl-3-methylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling alkylamines with isocyanate derivatives. For example, a two-step procedure might include:

Amination : Reacting ethylamine with methyl isocyanate under anhydrous conditions at 0–5°C to form an intermediate.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Reaction parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 amine:isocyanate) critically affect yield (60–85%) and purity (>95%). Analytical validation via ¹H/¹³C NMR (e.g., δ 1.2 ppm for ethyl-CH₃) and HPLC (retention time ~8.3 min) is essential .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., onset at 150°C).
  • Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25°C/40°C for 4 weeks; monitor degradation via LC-MS (e.g., m/z 131 fragment indicating urea bond cleavage).
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products using FT-IR (loss of N-H stretch at 3300 cm⁻¹). Data should be statistically analyzed (ANOVA, p < 0.05) to identify significant degradation pathways .

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR should show characteristic peaks: ethyl group (triplet at δ 1.1–1.3 ppm), urea NH (broad singlet at δ 5.8–6.2 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 131.1) with isotopic pattern matching theoretical values.
  • IR Spectroscopy : Confirm urea C=O stretch at ~1680 cm⁻¹. Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : Use VT-NMR (variable temperature) to detect equilibrium between urea and isourea forms.
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Computational Validation : Optimize geometries via DFT calculations (B3LYP/6-31G*) and simulate NMR spectra (e.g., Gaussian 16). Discrepancies >0.5 ppm warrant re-evaluation of synthetic routes .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen analogs against target proteins (e.g., kinase enzymes). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Train models on datasets with >50 analogs; descriptors include logP, H-bond donors, and topological polar surface area (TPSA). Cross-validate via leave-one-out (LOO) with R² > 0.7 .

Q. How should researchers design experiments to address discrepancies in reported biological activity data for urea derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Dose-Response Curves : Calculate IC₅₀ values with 95% confidence intervals (n ≥ 3).
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify outliers and adjust for batch effects. Report using PRISMA guidelines .

Q. What methodologies are recommended for analyzing the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) with NADPH regeneration systems.
  • Metabolite Profiling : LC-HRMS (Q-TOF) in positive ion mode; identify phase I/II metabolites (e.g., hydroxylation at ethyl group, glucuronidation).
  • Kinetic Analysis : Determine intrinsic clearance (CLint) using substrate depletion models .

Data Presentation & Analysis

Q. How should researchers present conflicting thermodynamic data for urea derivatives in publications?

  • Methodological Answer :
  • Comparative Tables : Tabulate ΔH (kJ/mol) and ΔS (J/mol·K) from multiple sources, highlighting measurement techniques (e.g., ITC vs. DSC).
  • Error Analysis : Include standard deviations and confidence intervals. Use Bland-Altman plots to visualize systematic biases.
  • Contextual Discussion : Attribute discrepancies to solvent choice (aqueous vs. nonpolar) or protonation states .

Q. What statistical approaches are critical for validating the reproducibility of synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature × solvent).
  • Control Charts : Monitor batch-to-batch variability (e.g., Shewhart charts with 3σ limits).
  • Bayesian Analysis : Estimate posterior probabilities for yield improvements using Markov Chain Monte Carlo (MCMC) .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with FAIR data principles when publishing datasets on urea derivatives?

  • Methodological Answer :
  • Metadata Standards : Use ISA-Tab format for experimental details (e.g., reaction conditions, instrument settings).
  • Repository Upload : Deposit raw spectra and crystallographic data in Zenodo or PubChem (e.g., InChIKey: CFIQSNSIYADIPR-UHFFFAOYSA-N ).
  • Licensing : Apply CC-BY 4.0 to enable reuse. Cross-link to protocols.io for method transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.